molecular formula C23H36O7S B14067344 Retapamulin ITS-2

Retapamulin ITS-2

カタログ番号: B14067344
分子量: 456.6 g/mol
InChIキー: IKVZCNHNKCXZHZ-HXSQRTRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Retapamulin ITS-2 is a semi-synthetic pleuromutilin antibiotic primarily used topically for treating uncomplicated superficial skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Retapamulin's effectiveness stems from its ability to selectively inhibit bacterial protein synthesis .

Scientific Research Applications

Retapamulin has diverse applications in scientific research:

  • Chemistry It serves as a model compound for studying the synthesis and modification of pleuromutilin derivatives.
  • Biology It is used to investigate the mechanisms of bacterial protein synthesis inhibition and resistance.
  • Medicine It is primarily used in treating superficial skin infections, such as impetigo.
  • Industry It is used in the pharmaceutical industry for developing topical antibacterial formulations.

Efficacy and Safety

Clinical trials have demonstrated retapamulin's efficacy in treating impetigo and superficial skin infections.

StudyTreatment GroupClinical Success RateComparison GroupSuccess Rate
Study ARetapamulin 1%74.8%Placebo66.4%
Study BRetapamulin vs CephalexinSimilar efficacyOral CephalexinVaries
Study C (MRSA-positive)RetapamulinSignificant improvementN/AN/A

One study involving 184 patients treated with retapamulin showed a clinical success rate of 74.8%, compared to 66.4% in the placebo group, indicating a statistically significant benefit when adjusted for baseline characteristics . A pooled relative risk (RR) analysis showed a RR of 1.12 (95% CI: 0.96-1.31) for clinical success at day 7 among intention-to-treat patients. The safety profile was generally favorable, with few reported adverse events, primarily localized skin reactions.

Treatment of MRSA Infections

A prospective study evaluated retapamulin's effectiveness in treating MRSA-positive patients with impetigo. Out of 38 enrolled patients, seven were MRSA positive; clinical and microbiological assessments indicated significant improvements post-treatment .

Comparison with Oral Antibiotics

In comparative studies against oral cephalexin, retapamulin demonstrated comparable efficacy in treating skin infections while offering advantages in local application and reduced systemic exposure. In two identical studies with 1904 patients with skin and skin structure infections, the clinical efficacy of retapamulin was comparable to that of cephalexin . The pooled clinical success rates at follow-up were 89.5% in patients receiving retapamulin, compared with 91.9% for patients treated with cephalexin .

SIOW Study

One randomized, double-blind study compared retapamulin ointment to placebo for the treatment of SIOW (superficial infected other wounds); while the study failed to meet the primary endpoint of clinical success rate at follow-up, when adjusted for baseline wound characteristics, the clinical success rate of retapamulin was superior to placebo (p=0.0336) .

Resistance Mechanisms

Research indicates that resistance to retapamulin is less common compared to other antibiotics due to its unique action site. However, mutations in ribosomal protein L3 and efflux mechanisms have been identified as potential resistance factors.

Pharmacokinetics

生物活性

Retapamulin ITS-2 is a semi-synthetic derivative of pleuromutilin, primarily used as a topical antibiotic for treating skin infections caused by Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. This article delves into its biological activity, mechanisms of action, efficacy in clinical settings, and notable case studies.

Retapamulin exerts its antibacterial effects by selectively binding to the 50S subunit of the bacterial ribosome. This binding occurs at a unique site distinct from other antibiotic classes, inhibiting the initiation of protein synthesis. The mechanisms include:

  • Inhibition of Peptidyl Transfer : Retapamulin disrupts the peptidyl transferase center, preventing peptide bond formation.
  • Blocking P-site Interactions : It interferes with the binding of aminoacyl-tRNA to the P-site, which is crucial for protein synthesis.
  • Disruption of Ribosomal Assembly : The compound prevents the normal formation of active 50S ribosomal subunits, leading to bacteriostatic effects against susceptible strains .

Efficacy and Safety

A systematic review analyzing retapamulin's efficacy compared to other treatments for impetigo and superficial skin infections highlighted several key findings:

  • Clinical Trials : In one study involving 184 patients treated with retapamulin, the clinical success rate was 74.8%, compared to 66.4% in the placebo group, indicating a statistically significant benefit when adjusted for baseline characteristics .
  • Pooled Results : A pooled relative risk (RR) analysis showed a RR of 1.12 (95% CI: 0.96-1.31) for clinical success at day 7 among intention-to-treat patients .
  • Adverse Events : The safety profile was generally favorable, with few reported adverse events, primarily localized skin reactions .

Case Studies

  • Treatment of MRSA Infections : A prospective study evaluated retapamulin's effectiveness in treating MRSA-positive patients with impetigo. Out of 38 enrolled patients, seven were MRSA positive; clinical and microbiological assessments indicated significant improvements post-treatment .
  • Comparison with Oral Antibiotics : In comparative studies against oral cephalexin, retapamulin demonstrated comparable efficacy in treating skin infections while offering advantages in local application and reduced systemic exposure .

Research Findings

Recent studies have further elucidated retapamulin’s biological activity:

  • Resistance Mechanisms : Research indicates that resistance to retapamulin is less common compared to other antibiotics due to its unique action site. However, mutations in ribosomal protein L3 and efflux mechanisms have been identified as potential resistance factors .
  • Pharmacokinetics : Retapamulin shows high protein binding (approximately 94%) but low systemic absorption following topical application, which minimizes potential drug interactions .

Summary Table of Efficacy

StudyTreatment GroupClinical Success RateComparison GroupSuccess Rate
Study ARetapamulin 1%74.8%Placebo66.4%
Study BRetapamulin vs CephalexinSimilar efficacyOral CephalexinVaries
Study CRetapamulin in MRSA patientsSignificant improvementN/AN/A

特性

分子式

C23H36O7S

分子量

456.6 g/mol

IUPAC名

[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate

InChI

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14?,15?,17?,19?,20?,21-,22+,23+/m0/s1

InChIキー

IKVZCNHNKCXZHZ-HXSQRTRESA-N

異性体SMILES

CC1CC[C@]23CCC(=O)C2[C@]1(C(C[C@](C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

正規SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。